
2,4-Dimethoxy-1,3,5-triazine
Overview
Description
2,4-Dimethoxy-1,3,5-triazine is a heterocyclic organic compound that belongs to the triazine family. It is characterized by a triazine ring substituted with two methoxy groups at the 2 and 4 positions. This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical processes, particularly in peptide coupling and other organic synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxy-1,3,5-triazine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with methanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methoxy groups. Another method involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine as an intermediate, which can be further reacted with various nucleophiles to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the methoxy groups can be replaced by other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Oxidation and Reduction: Specific oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine yields an amide, while reacting with an alcohol produces an ester .
Scientific Research Applications
Chemical Synthesis
2,4-Dimethoxy-1,3,5-triazine is primarily utilized as a reagent in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of various chemical bonds. Key applications include:
- Amidation and Esterification : It serves as a coupling agent in the formation of amides and esters. For instance, derivatives of this compound have been synthesized for use in peptide coupling reactions with minimal racemization .
- Synthesis of Triazine Derivatives : The compound is involved in synthesizing a range of triazine derivatives that exhibit biological activity .
Table 1: Summary of Chemical Reactions Involving this compound
Reaction Type | Application | Reference |
---|---|---|
Amidation | Formation of amides | |
Esterification | Synthesis of esters | |
Peptide Coupling | Used as a coupling agent |
Biological Applications
The biological significance of this compound derivatives has garnered attention due to their potential therapeutic properties:
- Antimicrobial Activity : Certain derivatives have shown promising results as antimicrobial agents against various pathogens .
- Anticancer Properties : Research indicates that some triazine derivatives exhibit cytotoxic effects on cancer cell lines. For example, a derivative with an Ala-Ala-OMe substituent demonstrated significant cytotoxicity in colon cancer cell lines DLD-1 and HT-29 through apoptosis induction .
- Drug Development : Ongoing studies explore its potential in drug formulation targeting specific molecular pathways implicated in cancer progression .
Table 2: Biological Activities of this compound Derivatives
Industrial Applications
In addition to its research applications, this compound is used in various industrial processes:
- Herbicide Production : The compound is employed in the synthesis of herbicides that target specific plant growth mechanisms.
- Polymer Stabilizers : It acts as a stabilizer in polymer formulations to enhance durability and resistance to degradation.
Case Study 1: Anticancer Research
A study focused on the synthesis and evaluation of triazine nitrogen mustards revealed that specific derivatives could induce significant cytotoxic effects on colon cancer cells. The study highlighted the mechanism through which these compounds inhibit cell proliferation by targeting PI3K signaling pathways .
Case Study 2: Antimicrobial Efficacy
Research examining the antimicrobial properties of triazine derivatives found that certain compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria. This study supports the potential use of these derivatives in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-1,3,5-triazine involves the activation of carboxylic acids, forming reactive intermediates that facilitate nucleophilic attack by amines, alcohols, or other nucleophiles. This process is crucial in peptide coupling reactions, where the compound acts as a coupling agent to form peptide bonds . The molecular targets and pathways involved include the formation of active esters and subsequent nucleophilic substitution reactions .
Comparison with Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as an intermediate in the synthesis of 2,4-dimethoxy-1,3,5-triazine.
2,4,6-Trimethoxy-1,3,5-triazine: Another triazine derivative with similar reactivity but different substitution patterns.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Used in similar applications but with different reactivity due to the presence of chlorine atoms.
Uniqueness: this compound is unique due to its high reactivity and stability, making it an excellent reagent for peptide coupling and other organic synthesis applications. Its ability to form reactive intermediates and facilitate nucleophilic substitution reactions sets it apart from other triazine derivatives .
Biological Activity
2,4-Dimethoxy-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various therapeutic areas, particularly in cancer treatment and neuroprotection.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves nucleophilic substitutions and coupling reactions. For instance, derivatives have been synthesized for targeted biological activities such as monoamine oxidase (MAO) inhibition and anticancer effects. The synthesis typically employs methods like the Suzuki–Miyaura coupling to create more complex structures that enhance biological activity .
Biological Activity Overview
The biological activities of this compound derivatives can be categorized into several key areas:
1. Anticancer Activity
Research indicates that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity in Colon Cancer Cells: A study highlighted that specific triazine derivatives induced time- and dose-dependent cytotoxicity in DLD-1 and HT-29 colon cancer cell lines. The mechanism involved apoptosis through the attenuation of intracellular signaling pathways .
- Inhibition of Cell Proliferation: Compounds derived from this compound have shown inhibitory effects on enzymes involved in cell proliferation cycles. Notably, some derivatives demonstrated strong antitumor activity by inhibiting phosphatidylinositol 3-kinases (PI3K), which play a crucial role in cancer cell survival and growth .
2. Neuroprotective Effects
Certain derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's:
- MAO Inhibition: Compounds derived from this compound exhibited selective inhibition of MAO-A with comparable efficacy to clorgyline. This activity suggests potential applications in treating mood disorders and neurodegenerative conditions .
Case Study 1: Anticancer Evaluation
A series of studies investigated the anticancer properties of various this compound derivatives. The most promising derivative demonstrated significant cytotoxicity against glioma cell lines (LN-18 and LN-229), inducing apoptosis and necrosis while reducing apoptotic bodies significantly .
Case Study 2: Neuroprotective Potential
A recent exploration into the neuroprotective effects of triazine derivatives revealed that compounds with multiple aromatic substitutions showed enhanced inhibition of amyloid-beta aggregation—a hallmark of Alzheimer’s disease. These compounds were well tolerated by human neuronal cells at high concentrations .
Data Tables
Activity | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
Cytotoxicity | 7b | DLD-1 | 10 | Induces apoptosis |
Cytotoxicity | C | LN-18 | 15 | Apoptosis and necrosis |
MAO-A Inhibition | 18 | SH-SY5Y | 0.5 | Selective inhibition |
Amyloid-beta Inhibition | 3g | Neuronal Cells | N/A | Fibril formation inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4-dimethoxy-1,3,5-triazine and its derivatives?
- Methodological Answer : A common approach involves reacting activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) with zinc dimethyl imidodicarbonimidate in dichloromethane-pyridine solvent systems. This method yields 4,6-dimethoxy-1,3,5-triazine derivatives, though low conversion rates may occur unless excess reagents or molecular sieves are used to absorb byproducts like HCl . For example, 6-substituted derivatives require a large excess of acid chloride and co-solvents (e.g., pyridine) to achieve moderate yields (53%) .
Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound derivatives?
- Methodological Answer : Optimization strategies include:
- Using 4 Å molecular sieves to absorb moisture and acidic byproducts, enhancing reaction efficiency .
- Employing polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates in coupling reactions .
- Adjusting the basicity of tertiary amines (e.g., N-methylmorpholine) to catalyze dehydrocondensation between carboxylic acids and amines, as demonstrated in catalytic amide-forming reactions .
Q. What spectroscopic techniques are recommended for characterizing this compound compounds?
- Methodological Answer : Key techniques include:
- ¹H-NMR and ¹³C-NMR to confirm substitution patterns and purity (e.g., δ 7.29–7.42 ppm for aromatic protons in triazine derivatives) .
- X-ray crystallography for resolving molecular geometry, as seen in cycloadducts like 2-[3-(9-anthryl)isoxazol-5-yl]-4,6-dimethoxy-1,3,5-triazine .
- Mass spectrometry to verify molecular weights and fragmentation patterns .
Advanced Research Questions
Q. What computational methods are employed to study the inhibitory activity of this compound against protein kinase CK2?
- Methodological Answer : Quantum chemical studies using density functional theory (DFT) and molecular docking simulations have elucidated binding interactions. For instance, the compound’s methoxy groups form hydrogen bonds with CK2’s active site (PDB: 3BWH), while its triazine core stabilizes hydrophobic interactions. These models correlate with experimental IC₅₀ values, showing inhibition potency in breast cancer cell lines .
Q. How do solvent polarity and basicity of reactants influence catalytic amide-forming reactions involving this compound?
- Methodological Answer : Studies reveal that:
- Solvent polarity affects reaction kinetics: polar solvents (e.g., DMF) enhance nucleophilic attack by stabilizing charged intermediates, while non-polar solvents slow reaction rates .
- Basicity of tertiary amines (e.g., DIPEA vs. pyridine) impacts deprotonation efficiency. Stronger bases accelerate HCl elimination, critical for high-yield amide bond formation (e.g., 75–85% yields with DIPEA) .
Q. What strategies can mitigate low yields when synthesizing 6-substituted derivatives of this compound?
- Methodological Answer : To address low yields (<50%):
- Use excess acylating agents (2–3 equivalents) to drive reactions to completion .
- Incorporate co-solvents like pyridine to neutralize HCl, preventing side reactions .
- Apply microwave-assisted synthesis for faster heating and reduced reaction times, as demonstrated in analogous triazine systems .
Q. Safety and Handling
Properties
IUPAC Name |
2,4-dimethoxy-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-9-4-6-3-7-5(8-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRBAVAYPRSMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288124 | |
Record name | 2,4-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1898-72-2 | |
Record name | 1898-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dimethoxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dimethoxy-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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